molecular formula C16H21NO2 B13509928 Benzyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate

Benzyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13509928
M. Wt: 259.34 g/mol
InChI Key: LKQLMIQJVGCYSV-UHFFFAOYSA-N
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Description

Benzyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a benzyl group and a but-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate and but-3-en-1-yl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically a fully saturated pyrrolidine derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The benzyl and but-3-en-1-yl groups can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-pyrroline-1-carboxylate: Another pyrrolidine derivative with similar structural features.

    N-benzyloxycarbonyl 3-pyrroline: A compound with a similar benzyl group but different functional groups.

Uniqueness

Benzyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of the but-3-en-1-yl group, which can confer different chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

benzyl 2-but-3-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21NO2/c1-2-3-10-15-11-7-12-17(15)16(18)19-13-14-8-5-4-6-9-14/h2,4-6,8-9,15H,1,3,7,10-13H2

InChI Key

LKQLMIQJVGCYSV-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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